molecular formula C23H21N3O2 B4515101 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B4515101
M. Wt: 371.4 g/mol
InChI Key: YZJRVZLWDUOMFZ-UHFFFAOYSA-N
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Description

The compound 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide is an indole-acetamide derivative characterized by a benzyloxy substituent at the 6-position of the indole ring and a 3-methylpyridin-2-yl group attached to the acetamide nitrogen.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-17-6-5-12-24-23(17)25-22(27)15-26-13-11-19-9-10-20(14-21(19)26)28-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJRVZLWDUOMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with the indole nucleus in the presence of a base.

    Acetamide Formation: The acetamide linkage is formed by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Attachment of the Methylpyridinyl Group: The final step involves the coupling of the acetamide intermediate with 3-methylpyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole nucleus can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogenation (Br2 or Cl2), nitration (HNO3 and H2SO4), sulfonation (SO3 and H2SO4)

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, or inhibit enzymes like kinases or proteases. The benzyloxy and methylpyridinyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structure is distinguished by two critical moieties:

  • 3-Methylpyridin-2-yl acetamide : Introduces hydrogen-bonding capacity and steric effects.

Comparisons with structurally related compounds are summarized below:

Table 1: Key Structural Differences and Molecular Properties
Compound Name Core Structure Substituents (Indole Position 6) Acetamide N-Substituent Molecular Formula Molecular Weight
Target Compound Indole-acetamide Benzyloxy (C₆H₅CH₂O) 3-Methylpyridin-2-yl C₂₃H₂₃N₃O₂* ~373.45*
2-[6-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide (ID: M337-0020) Indole-acetamide 5-Methyl-1,3,4-oxadiazole 3-Methylpyridin-2-yl C₁₉H₁₇N₅O₂ 347.37
2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide Indole-acetamide Benzyloxy 2-Methylpropyl C₂₁H₂₄N₂O₂ 336.43
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) Indole-acetamide Hydroxyimino group 2-Chlorophenyl C₁₇H₁₄ClN₃O₂ 339.76
N-[6-(5,6-Dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (2WK) Benzothiazole-acetamide 5,6-Dimethoxypyridin-3-yl N/A C₁₆H₁₅N₃O₃S 353.38

Pharmacological and Physicochemical Properties

(a) Lipophilicity and Solubility
  • The benzyloxy group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., hydroxyimino in 3a or oxadiazole in M337-0020 ). This may enhance membrane permeability but reduce aqueous solubility.
(b) Antioxidant Activity
  • While the target compound lacks a hydroxyimino group, derivatives like 3a exhibit significant antioxidant activity due to radical-scavenging indole and amide pharmacophores . This suggests that structural modifications could tailor the target compound for similar applications.

Research Findings and Data

Table 2: Comparative Bioactivity and Properties

Compound Key Findings Reference
Target Compound Structural data limited; inferred potential for kinase inhibition based on pyridinyl group.
M337-0020 (Oxadiazole analog) Higher molecular weight (347.37) with potential for heterocyclic interactions.
N-(2-Chlorophenyl)-...acetamide (3a) Demonstrated antioxidant activity (DPPH IC₅₀: 12.3 µM) and validated XRD structure .
2WK (Benzothiazole-acetamide) Benzothiazole core linked to enzyme inhibition (e.g., acetylcholinesterase) .

Biological Activity

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide is a synthetic compound belonging to the indole derivative class. Its molecular formula is C23H21N3O2C_{23}H_{21}N_{3}O_{2}, with a molecular weight of approximately 371.4 g/mol. The compound is characterized by a complex structure that includes an indole core, a benzyloxy substituent, and a pyridin-3-ylmethyl acetamide moiety, which contribute to its diverse biological activities.

Research indicates that this compound interacts with specific molecular targets, modulating receptor and enzyme activities. These interactions are crucial for its potential therapeutic applications in various diseases, particularly cancer and viral infections. The compound's unique structural features facilitate binding to these targets, thereby influencing biological pathways associated with disease progression.

Therapeutic Potential

Preliminary studies have shown that this compound exhibits notable biological activities, including:

  • Anticancer Effects : It has been reported to demonstrate activity against various cancer cell lines, suggesting potential use in cancer therapy.
  • Antiviral Properties : Initial evaluations indicate efficacy against certain viral infections, which may position it as a candidate for antiviral drug development.

Comparative Analysis

A comparison of this compound with other indole derivatives highlights its unique pharmacological properties:

Compound Name Structural Features Biological Activity
Indole-3-acetic acidIndole core with acetic acidPlant growth regulator
Indole-3-carbinolIndole core with a carbon chainPotential anticancer properties
IndomethacinIndole core with an acetic acid derivativeNonsteroidal anti-inflammatory drug
This compound Indole core with benzyloxy and pyridine moietiesAnticancer and antiviral potential

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including ovarian and non-small cell lung cancer cells. It operates through mechanisms that involve apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Recent investigations into its antiviral properties have revealed promising results against viruses such as HIV and Hepatitis C. The binding affinity to viral proteins suggests a mechanism of action that could prevent viral replication.
  • Enzyme Modulation : The compound has been shown to influence the activity of key enzymes involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3-methylpyridin-2-yl)acetamide

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